molecular formula C17H21ClN2O3 B6977352 1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone

Cat. No.: B6977352
M. Wt: 336.8 g/mol
InChI Key: DLAAPEIRIMWKGL-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone is a compound of significant interest due to its unique chemical structure and potential applications across various fields including chemistry, biology, and medicine. This compound belongs to a class of azepin derivatives, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone typically involves several steps:

  • Formation of the Octahydropyrrolo[3,4-d]azepin Scaffold: : The initial step often includes the cyclization of appropriate starting materials to form the azepin ring system.

  • Chlorination and Hydroxylation: : Introducing the chloro and hydroxyl groups on the benzoyl ring generally requires chlorination and hydroxylation reactions.

  • Acylation: : The final step involves acylation with ethanone to complete the synthesis.

Industrial Production Methods

While laboratory synthesis focuses on precise control of reaction conditions, industrial production aims at scalability and cost-effectiveness. Industrial methods might include:

  • Using catalysts to increase reaction efficiency.

  • Optimizing reaction temperatures and pressures for large-scale synthesis.

  • Employing continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone undergoes several types of chemical reactions:

  • Oxidation: : Can introduce additional functional groups or increase molecular complexity.

  • Reduction: : Often used to modify the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

Chemistry

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and to develop enzyme inhibitors.

Medicine

Due to its structural characteristics, it is explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry

Industrial applications may include the development of new materials or catalysts for chemical reactions.

Mechanism of Action

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby affecting biological pathways. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Comparing 1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone to other similar compounds, its unique combination of a chloro and hydroxyl benzoyl group with the azepin ring distinguishes it in terms of reactivity and biological activity.

Similar Compounds

  • 1-[(3aR,8aS)-2-benzoyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone: : Lacks the chloro and hydroxyl groups, leading to different reactivity.

  • 1-[(3aR,8aS)-2-(2-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone: : Has a hydroxyl group but not the chloro group, altering its properties.

Conclusion

This compound is a compound with intriguing properties and wide-ranging applications in scientific research. Its preparation, chemical reactivity, and unique structure make it a compound of great interest in various fields.

Properties

IUPAC Name

1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11(21)19-6-4-12-9-20(10-13(12)5-7-19)17(23)15-8-14(22)2-3-16(15)18/h2-3,8,12-13,22H,4-7,9-10H2,1H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAAPEIRIMWKGL-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2CN(CC2CC1)C(=O)C3=C(C=CC(=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H]2CN(C[C@@H]2CC1)C(=O)C3=C(C=CC(=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.